molecular formula C24H28N6O2 B2913286 4-Ethyl-N-(7-methoxy-4-((3-vinylphenyl)amino)quinazolin-6-yl)piperazine-1-carboxamide CAS No. 2109805-51-6

4-Ethyl-N-(7-methoxy-4-((3-vinylphenyl)amino)quinazolin-6-yl)piperazine-1-carboxamide

Cat. No.: B2913286
CAS No.: 2109805-51-6
M. Wt: 432.528
InChI Key: NPLQWEKAWIRWDR-UHFFFAOYSA-N
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Description

4-Ethyl-N-(7-methoxy-4-((3-vinylphenyl)amino)quinazolin-6-yl)piperazine-1-carboxamide: is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and a quinazoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinazoline core. One common approach is to react a suitable amine with a chloroquinazoline derivative under controlled conditions. The reaction may require the use of a base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure consistency and purity. Large-scale reactors and continuous flow processes might be employed to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to a hydroxyl group under specific conditions.

  • Reduction: : The quinazoline core can be reduced to form a different derivative.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

  • Substitution: : Nucleophiles such as amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Formation of 4-ethyl-N-(7-hydroxy-4-((3-vinylphenyl)amino)quinazolin-6-yl)piperazine-1-carboxamide.

  • Reduction: : Formation of 4-ethyl-N-(7-methoxy-4-((3-vinylphenyl)amino)quinazolin-6-yl)piperazine-1-carboxamide derivatives with reduced quinazoline cores.

  • Substitution: : Formation of various substituted piperazine derivatives.

Scientific Research Applications

This compound has several research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : Potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: : Use in the production of advanced materials or as a chemical intermediate.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, it may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the vinyl group on the phenyl ring and the methoxy group on the quinazoline core. Similar compounds might include other quinazoline derivatives or piperazine derivatives, but the presence of the vinyl group and the specific substitution pattern sets this compound apart.

List of Similar Compounds

  • Quinazoline derivatives: : Various quinazoline-based compounds with different substituents.

  • Piperazine derivatives: : Compounds containing the piperazine ring with different functional groups.

Properties

IUPAC Name

N-[4-(3-ethenylanilino)-7-methoxyquinazolin-6-yl]-4-ethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O2/c1-4-17-7-6-8-18(13-17)27-23-19-14-21(22(32-3)15-20(19)25-16-26-23)28-24(31)30-11-9-29(5-2)10-12-30/h4,6-8,13-16H,1,5,9-12H2,2-3H3,(H,28,31)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLQWEKAWIRWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4)C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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